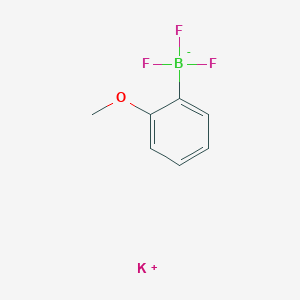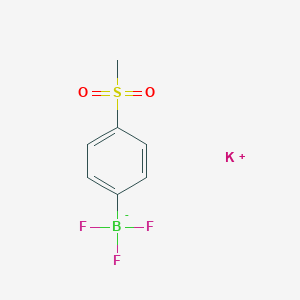
potassium;trifluoro-(3-methylphenyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a chemical compound with the molecular formula C7H7BF3K and a molecular weight of 198.03 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics.
Vorbereitungsmethoden
The synthesis of Potassium (3-methylphenyl)trifluoroborate typically involves the reaction of 3-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trifluoride. The general reaction scheme is as follows:
3-methylphenylboronic acid+potassium fluoride+boron trifluoride→Potassium (3-methylphenyl)trifluoroborate
Analyse Chemischer Reaktionen
Potassium (3-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It undergoes substitution reactions where the trifluoroborate group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium (3-methylphenyl)trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Potassium (3-methylphenyl)trifluoroborate involves its ability to act as a Lewis acid. It can accept electron pairs from nucleophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Potassium (3-methylphenyl)trifluoroborate can be compared with other trifluoroborate compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the methyl group, making it less sterically hindered.
Potassium (4-methylphenyl)trifluoroborate: Similar but with the methyl group in the para position, affecting its reactivity and steric properties.
Potassium (2-methylphenyl)trifluoroborate: Similar but with the methyl group in the ortho position, which can lead to different reactivity due to steric hindrance.
The uniqueness of Potassium (3-methylphenyl)trifluoroborate lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.
Eigenschaften
IUPAC Name |
potassium;trifluoro-(3-methylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c1-6-3-2-4-7(5-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRQMARQLLUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide](/img/structure/B7768127.png)




![potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide](/img/structure/B7768159.png)








